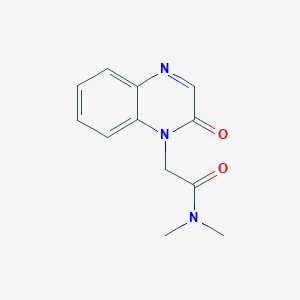![molecular formula C11H7ClN4 B7469913 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7469913.png)
5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine, also known as CLPIP, is a heterocyclic compound that has been gaining attention in scientific research. It is a potent inhibitor of protein kinase CK2, which has been implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine exerts its effects by inhibiting protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and differentiation. CK2 has been shown to be overexpressed in many cancers, making it an attractive target for cancer therapy. By inhibiting CK2, 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine can induce cell death in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects
5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been found to have neuroprotective effects, protecting neurons from oxidative stress and promoting their survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine is its potent inhibitory effect on CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, its potency also presents a limitation, as high concentrations of 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine can have off-target effects and lead to toxicity. Additionally, its poor solubility in aqueous solutions can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand its mechanism of action and its effects on different cellular processes. Finally, the development of more potent and selective CK2 inhibitors, based on the structure of 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine, could lead to the development of new and more effective cancer treatments.
Métodos De Síntesis
The synthesis of 5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine involves the reaction of 2-chloropyridine-5-boronic acid with 2-aminopyridine in the presence of a palladium catalyst. The resulting intermediate is then subjected to a condensation reaction with 2-bromo-1H-imidazo[4,5-b]pyridine. The final product is obtained through purification and isolation steps, resulting in a white crystalline powder.
Aplicaciones Científicas De Investigación
5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, it has been found to have anti-inflammatory and neuroprotective effects, suggesting its potential use in the treatment of inflammatory and neurodegenerative disorders.
Propiedades
IUPAC Name |
5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-9-5-4-8-11(15-9)16-10(14-8)7-3-1-2-6-13-7/h1-6H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZWTKJHGRXUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=CC(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-morpholin-4-ylphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469832.png)



![[2-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B7469849.png)
![3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B7469854.png)

![5-(diethylsulfamoyl)-N-[2-(2,6-difluoroanilino)-2-keto-ethyl]-N-ethyl-2-piperidino-benzamide](/img/structure/B7469880.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide](/img/structure/B7469897.png)
![[2-(4-Acetylanilino)-2-oxoethyl] 3-hydroxybenzotriazole-5-carboxylate](/img/structure/B7469904.png)
![2-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzonitrile](/img/structure/B7469919.png)
![[2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7469920.png)

![3,5-dimethyl-4-[(2-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,2-oxazole](/img/structure/B7469935.png)